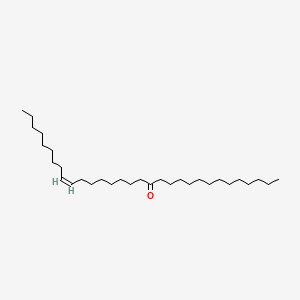
(Z)-Hentriacont-22-en-14-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Hentriacont-22-en-14-one can be achieved through several methods, including the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. Another method involves the use of Grignard reagents, where an organomagnesium compound reacts with a carbonyl compound to form the desired product. The reaction conditions typically require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and distillation.
Chemical Reactions Analysis
Types of Reactions
(Z)-Hentriacont-22-en-14-one can undergo various chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The double bond can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogens (e.g., Br2, Cl2) and hydrohalic acids (e.g., HBr, HCl) are commonly used reagents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated alkenes or alkanes.
Scientific Research Applications
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its role in algal metabolism and as a biomarker for certain algal species.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-Hentriacont-22-en-14-one involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond in the Z-configuration may also play a role in its biological activity by affecting the compound’s overall shape and reactivity.
Comparison with Similar Compounds
Similar Compounds
(E)-Hentriacont-22-en-14-one: The E-isomer of the compound, which has a different spatial arrangement of the double bond.
Hentriacontane: A saturated hydrocarbon with a similar chain length but lacking the carbonyl group and double bond.
Hentriacontanol: An alcohol derivative with a hydroxyl group instead of a carbonyl group.
Uniqueness
(Z)-Hentriacont-22-en-14-one is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. The presence of the Z-configured double bond and the carbonyl group allows for specific interactions with other molecules, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C31H60O |
|---|---|
Molecular Weight |
448.8 g/mol |
IUPAC Name |
(Z)-hentriacont-22-en-14-one |
InChI |
InChI=1S/C31H60O/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-31(32)29-27-25-23-21-19-14-12-10-8-6-4-2/h16-17H,3-15,18-30H2,1-2H3/b17-16- |
InChI Key |
DELCIZYAZRWYQR-MSUUIHNZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13847885.png)

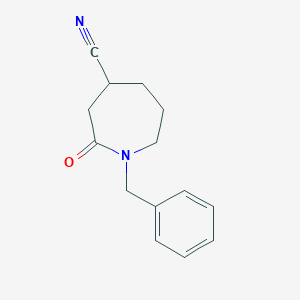

![(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide](/img/structure/B13847906.png)


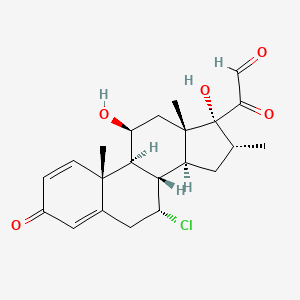
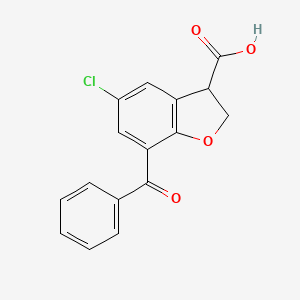
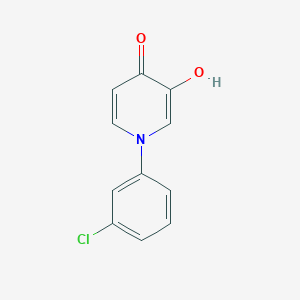


![1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3](/img/structure/B13847956.png)

